molecular formula C10H18N2 B8654746 1-(Piperidin-4-yl)-1,2,3,6-tetrahydropyridine

1-(Piperidin-4-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B8654746
M. Wt: 166.26 g/mol
InChI Key: SNYSEPJHWVJOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-yl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-piperidin-4-yl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C10H18N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h1-2,10-11H,3-9H2

InChI Key

SNYSEPJHWVJOGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)C2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-(5,6-dihydropyridin-1 (2H)-yl)piperidine-1-carboxylate (800 mg, 3 mmol) was dissolved in dichloromethane (54 ml). To this was added trifluoroacetic acid (7.9 ml) and triethyl silane (1.2 ml). The mixture was stirred at room temperature for 3 h. Solvent was removed from the mixture en vacuo. The residue was dissolved in saturated sodium bicarbonate (50 ml) and stirred for 30 min. Sodium hydroxide (50 ml, 50% in water) was added to the solution which was then extracted with dichloromethane (3×100 ml). The organic extract was dried over sodium sulfate and the solvent evaporated to give 370 mg (74%) as a colorless oil. 1H-NMR (CDCl3, 400 MHz) δ 5.74-5.70 (m, 1H), 5.68-5.64 (m, 1H), 3.14-3.07 (m, 4H), 2.64-2.53 (m, 4H), 2.43-2.37 (m, 1H), 2.15 (m, 2H), 1.85-1.82 (m, 2H), 1.73 (s, 1H), 1.47-1.38 (m, 2H).
Name
tert-Butyl 4-(5,6-dihydropyridin-1 (2H)-yl)piperidine-1-carboxylate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two

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